C15H17BrN6O3
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Overview
Description
The compound with the molecular formula C15H17BrN6O3 ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate . This compound is a tetrazole derivative that has garnered attention in medicinal chemistry due to its promising pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Bromination: The bromination of the phenyl ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.
Coupling with Piperazine: The brominated tetrazole is then coupled with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, leading to the formation of amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Biological Research: The compound is used as a tool to study the biological pathways involving tetrazole derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates the activity of these targets, leading to the inhibition of inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-(4-chlorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
- Ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.
Biological Activity
The compound C15H17BrN6O3, known for its structural features, has been the subject of various studies focusing on its biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a bromophenyl group and a piperazine moiety, which contribute to its biological interactions. The compound's molecular weight is approximately 409.25 g/mol, and its structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate pronounced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, one derivative was reported to have a Minimum Inhibitory Concentration (MIC) of 6.3 µg/mL against these strains, comparable to ceftriaxone .
- Antifungal Activity : Some derivatives also show antifungal properties against yeast-like fungi such as Candida albicans, though their efficacy is generally lower than established antifungal agents like nystatin .
2. Anticancer Potential
This compound has been investigated for its potential in cancer therapy:
- Mechanism of Action : The compound is believed to act as a microtubule destabilizer, disrupting cell cycle progression and inducing apoptosis in cancer cell lines such as HeLa and SGC-7901. This mechanism underlines its potential as an anticancer agent.
- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cells, with some showing promising results in assays involving marine crustaceans as a proxy for human cancer cell lines .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound derivatives:
- Clinical Applications : One study focused on the use of similar compounds in treating melanoma and non-small cell lung carcinoma, suggesting that these agents may modulate Toll-like receptors (TLRs) to exert therapeutic effects .
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Comparative Efficacy : In comparative studies, certain derivatives were found to outperform traditional antibiotics in terms of antibacterial activity, indicating their potential as novel therapeutic agents4.
Data Summary Table
Properties
Molecular Formula |
C15H17BrN6O3 |
---|---|
Molecular Weight |
409.24 g/mol |
IUPAC Name |
ethyl 4-[5-bromo-2-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H17BrN6O3/c1-2-25-15(24)21-7-5-20(6-8-21)14(23)12-9-11(16)3-4-13(12)22-10-17-18-19-22/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
HSPSQLYUPGUCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
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